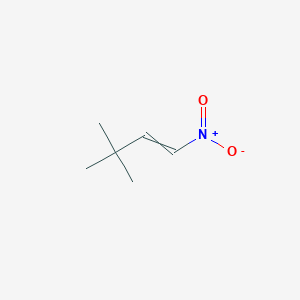

3,3-Dimethyl-1-nitro-but-1-ene

Description

Significance of Nitroalkenes as Versatile Synthetic Intermediates and Building Blocks in Modern Organic Synthesis

Nitroalkenes, also known as nitro olefins, are organic compounds that feature a nitro group attached to an alkene. wikipedia.org This combination of functional groups results in a unique reactivity profile that makes them highly valuable in modern organic synthesis. wikipedia.org They are recognized as important and versatile synthetic intermediates and building blocks for the creation of a wide array of complex molecules. wikipedia.orgsci-rad.comrsc.orgsci-hub.se

The high reactivity of nitroalkenes is a cornerstone of their synthetic utility. sci-rad.comresearchgate.net This reactivity allows them to participate in a diverse range of chemical transformations, often with high levels of regio- and stereoselectivity. researchgate.net Notable reactions involving nitroalkenes include:

Michael Addition: As potent Michael acceptors, nitroalkenes readily react with a variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com

Diels-Alder Reactions: Nitroalkenes can act as activated dienophiles in Diels-Alder cycloadditions, providing a pathway to construct six-membered rings. wikipedia.orgsci-rad.com

[3+2] Cycloadditions: They are valuable partners in [3+2] cycloaddition reactions with three-atom components like nitrones, azides, and nitrile N-oxides, leading to the synthesis of five-membered heterocyclic systems. sci-rad.commdpi.comresearchgate.net

Other Cycloadditions: Nitroalkenes also participate in the formation of three-, four-, and seven-membered cyclic systems. sci-rad.comresearchgate.net

A key feature that enhances the versatility of nitroalkenes is the nitro group itself, which can be readily transformed into a variety of other functional groups. sci-rad.comsci-hub.se This includes reduction to amines, conversion to carbonyls via the Nef reaction, or transformation into oximes and nitriles. sci-hub.senih.gov This capability allows for the strategic introduction of nitrogen and other functionalities into a target molecule. sci-rad.comrsc.org Consequently, nitroalkenes are pivotal precursors in the synthesis of biologically active compounds such as alkaloids, antibiotics, and other pharmacologically relevant substances. nih.govnla.gov.au

Historical Development of Research into Conjugated Nitroalkenes

Research into nitroalkenes has evolved significantly over the decades. Initially, much of the interest in nitro compounds was driven by their application as explosives and propellants. sci-hub.senla.gov.au However, in more recent years, the focus has shifted dramatically towards their role as highly reactive and versatile intermediates in the realm of organic synthesis. sci-hub.se

The development of synthetic methods to access nitroalkenes has been a critical aspect of this evolution. The Henry reaction, a nitroaldol reaction, stands out as a classic and fundamental method for their preparation. wikipedia.orguni-muenchen.de This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, followed by dehydration to yield the nitroalkene.

The publication of "Nitroalkenes: Conjugated Nitro Compounds" by V.V. Perekalin and collaborators in 1994 compiled and analyzed the synthesis and chemical transformations of this class of compounds, highlighting their significance to both theoretical and synthetic chemistry. nla.gov.au The expansion of organocatalysis has brought about a renaissance in nitroalkene chemistry, with numerous studies focusing on enantioselective additions to these substrates. uni-muenchen.de For instance, the amine-catalyzed enantioselective Michael addition of aldehydes and ketones to nitroalkenes has become a powerful tool for constructing chiral molecules. ethz.ch This continued exploration of new reactions and catalytic systems underscores the enduring importance of conjugated nitroalkenes in the synthetic chemist's toolkit. researchgate.netscispace.com

Contextualization of 3,3-Dimethyl-1-nitro-but-1-ene within the Class of Highly Electrophilic Nitroalkenes

Conjugated nitroalkenes are classified as strong electrophiles. sci-rad.commdpi.com This high electrophilicity is a direct consequence of the potent electron-withdrawing nature of the nitro group, which significantly polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. sci-rad.comuni-muenchen.de

This compound fits within this class of highly electrophilic nitroalkenes. Its structure features a nitro group conjugated with a double bond. However, it is distinguished by the presence of a bulky tert-butyl group at the β-position of the nitrovinyl moiety. This steric hindrance can significantly influence its reactivity compared to other, less hindered nitroalkenes.

For example, in a study on the organocatalyzed Michael addition of propanal to various nitroalkenes, it was observed that substrates with bulky β-substituents, specifically including this compound, did not react under the tested conditions. ethz.ch This suggests that while electronically activated, the steric bulk of the tert-butyl group can impede the approach of nucleophiles to the electrophilic center.

Computational studies have been employed to quantify the electrophilic character of nitroalkenes. A Molecular Electron Density Theory (MEDT) study calculated the global electrophilicity (ω) and nucleophilicity (N) indices for a series of compounds, including (E)-3,3-dimethyl-1-nitrobut-1-ene, providing a theoretical framework for understanding its reactivity in cycloaddition reactions. mdpi.com These theoretical and experimental findings are crucial for predicting and explaining the chemical behavior of this compound and for designing synthetic strategies that effectively utilize its unique structural and electronic properties.

Compound Data

Below are the properties of this compound.

| Property | Value |

| CAS Number | 20429-42-9 chemicalbook.com |

| Molecular Formula | C₆H₁₁NO₂ chemicalbook.com |

| Molecular Weight | 129.16 g/mol chemicalbook.com |

| IUPAC Name | 3,3-dimethyl-1-nitrobut-1-ene stenutz.eu |

| SMILES | CC(C)(C)C=CN+[O-] stenutz.eu |

| InChI Key | MAWMSYJASPQMOC-SNAWJCMRSA-N stenutz.eu |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3,3-dimethyl-1-nitrobut-1-ene |

InChI |

InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3 |

InChI Key |

MAWMSYJASPQMOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 3,3 Dimethyl 1 Nitro but 1 Ene and Analogous Systems

Fundamental Electrophilic Reactivity of Conjugated Nitroalkenes

Conjugated nitroalkenes, including 3,3-Dimethyl-1-nitro-but-1-ene, are recognized as highly reactive intermediates in organic synthesis. researchgate.net Their reactivity is primarily dictated by the strong electron-withdrawing nature of the nitro (NO₂) group, which is conjugated with the carbon-carbon double bond. This conjugation significantly lowers the electron density of the alkene system, rendering it highly electrophilic. researchgate.net The π electrons of the double bond are polarized towards the nitro group, making the β-carbon atom particularly susceptible to attack by nucleophiles. d-nb.inforesearchgate.net This inherent electrophilicity activates the alkene for a variety of transformations, most notably cycloaddition and Michael addition reactions. researchgate.netthieme-connect.com

The high global electrophilicity of these compounds makes them excellent partners for reactions with nucleophilic agents. researchgate.net While often employed as nucleophiles after deprotonation at the α-position, their "umpolung" or reversed polarity activation under acidic conditions can also be exploited, where nitronic acids or nitronates exhibit electrophilic behavior. frontiersin.org This dual reactivity underscores the versatility of conjugated nitroalkenes as building blocks for complex molecular architectures.

Cycloaddition Reactions of Nitroalkenes

The electron-deficient nature of the double bond in conjugated nitroalkenes makes them excellent dipolarophiles in cycloaddition reactions, particularly [3+2] cycloadditions. beilstein-journals.org These reactions provide a powerful and direct route for the synthesis of five-membered heterocyclic rings, which are core structures in many biologically active compounds. thieme-connect.commdpi.com

[3+2] Cycloaddition, also known as 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (in this case, the nitroalkene) to form a five-membered ring. nih.govuchicago.edu This class of reactions is a cornerstone in heterocyclic chemistry due to its high efficiency and stereoselectivity. nih.govmsu.edu The versatility of this method is enhanced by the wide array of 1,3-dipoles that can react with nitroalkenes, leading to a diverse range of heterocyclic products. thieme-connect.com

The reaction of conjugated nitroalkenes with nitrile N-oxides is a well-established and highly selective method for synthesizing nitro-substituted Δ²-isoxazolines. nih.gov These reactions proceed under mild conditions and offer a direct route to functionalized five-membered heterocycles. mdpi.comnih.gov Theoretical studies based on Molecular Electron Density Theory (MEDT) indicate that these reactions are polar, with the nitrile N-oxide acting as a moderate nucleophile and the nitroalkene, such as 3,3,3-trichloro-1-nitroprop-1-ene, serving as a very strong electrophile. nih.gov The process is typically irreversible and kinetically controlled, leading to specific regioisomers. nih.gov

Similarly, imine N-oxides, commonly known as nitrones, readily undergo [3+2] cycloaddition with nitroalkenes to yield isoxazolidine (B1194047) rings. wikipedia.org These reactions have been extensively studied to understand their regio- and stereoselectivity. d-nb.infonih.govosi.lv Computational studies on the reaction between 2-methyl-1-nitroprop-1-ene (B1295166) and various (Z)-C-aryl-N-phenylnitrones show that the process is initiated by the attack of the nucleophilic oxygen atom of the nitrone on the most electrophilic β-carbon of the nitroalkene. d-nb.inforesearchgate.net This interaction preferentially leads to the formation of 4-nitro-substituted isoxazolidines. d-nb.inforesearchgate.net

Below is a table summarizing the reaction conditions for the cycloaddition of benzonitrile (B105546) N-oxide with a nitroalkene analog.

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Toluene (B28343) | 80 | 24 | 100 |

| 2 | Toluene | 25 (r.t.) | 72 | 100 |

| 3 | Dichloromethane (B109758) | 25 (r.t.) | 72 | 100 |

| 4 | Acetonitrile | 25 (r.t.) | 72 | 90 |

| 5 | Tetrahydrofuran | 25 (r.t.) | 72 | 95 |

| Data derived from a study on 3,3,3-trichloro-1-nitroprop-1-ene, an analogous electrophilic nitroalkene. nih.gov |

Azomethine ylides are nitrogen-based 1,3-dipoles that react with electron-deficient alkenes like this compound in [3+2] cycloaddition reactions to construct the pyrrolidine (B122466) ring system. nih.gov This reaction is a highly regio- and stereoselective method for synthesizing a variety of substituted pyrrolidines, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govrsc.org

Due to their high reactivity, azomethine ylides are often generated in situ. nih.gov Common methods for their generation include the thermal or photochemical ring-opening of aziridines, dehydrohalogenation of immonium salts, and proton abstraction from imine derivatives of α-amino acids. nih.govmsu.edu The resulting ylide is then trapped by the nitroalkene dipolarophile. nih.gov The reaction of an unstabilized azomethine ylide with electron-deficient alkenes can afford the corresponding pyrrolidines, often with the potential to create up to four new contiguous stereogenic centers. nih.gov

The [3+2] cycloaddition of diazo compounds with alkenes is a robust method for generating pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov Visible-light-mediated protocols have been developed that allow for the in situ generation of diazo species from N-tosylhydrazones, expanding the scope of these cycloadditions. nih.gov This strategy has proven effective for a broad range of functional groups on both the diazo precursor and the alkene, including α,β-unsaturated enones. nih.gov

Organic azides also participate in [3+2] cycloadditions with nitroalkenes. acs.orgacs.org These reactions typically proceed via an initial regioselective 1,3-dipolar cycloaddition to form a triazoline intermediate. thieme-connect.comacs.org In the case of nitroalkenes, this intermediate can undergo the elimination of nitrous acid (HNO₂) to yield 1,2,3-triazoles. thieme-connect.com Copper-catalyzed versions of this reaction have been developed that proceed through an oxidative pathway, avoiding the elimination of HNO₂ and instead involving the loss of two hydrogen atoms. acs.orgacs.org This oxidative process allows for the synthesis of NO₂-substituted 1,2,3-triazoles with high regioselectivity and in good to excellent yields. acs.orgacs.org

The regioselectivity of the [3+2] cycloaddition between a 1,3-dipole and a nitroalkene is primarily governed by Frontier Molecular Orbital (FMO) theory. wikipedia.org The outcome depends on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For reactions involving electron-poor dipolarophiles like conjugated nitroalkenes, the primary interaction is typically between the HOMO of the 1,3-dipole and the LUMO of the nitroalkene. wikipedia.org In the case of nitrone cycloadditions, this HOMO(nitrone)-LUMO(nitroalkene) interaction favors the formation of the 4-substituted regioisomer (e.g., 4-nitroisoxazolidine). d-nb.infowikipedia.org This is because the largest orbital coefficients in the interacting FMOs are on the oxygen of the nitrone and the β-carbon of the nitroalkene. d-nb.info

Computational studies, particularly those employing Molecular Electron Density Theory (MEDT), have provided detailed insights into the reaction mechanisms. d-nb.infonih.gov These studies confirm that the reactions are polar processes that proceed through asynchronous transition states. d-nb.inforesearchgate.net The analysis of reactivity indices derived from Conceptual DFT, such as electrophilicity and nucleophilicity, helps classify the components and predict the direction of electron density flow. nih.govosi.lv For instance, in the reaction between a Z-C-(3-pyridyl)-N-methylnitrone and various E-2-R-nitroethenes, the nitrone acts as the nucleophile and the nitroalkene as the electrophile, leading to a forward electron density flux. nih.gov

Stereoselectivity, which determines the relative configuration of the newly formed chiral centers, is also a critical aspect. These cycloadditions are generally stereospecific with respect to the alkene geometry. wikipedia.org Furthermore, the reactions can exhibit high diastereoselectivity (e.g., endo/exo selectivity). For example, reactions between diarylnitrones and 3,3,3-tribromo-1-nitroprop-1-ene have been shown to proceed with full regio- and stereoselectivity, yielding specific 3,4-cis-4,5-trans-4-nitroisoxazolidines. mdpi.com This high level of control is crucial for the synthesis of complex, stereochemically defined molecules. nih.gov

Diels-Alder and Hetero Diels-Alder Reactions

Nitroalkenes are effective dienophiles in Diels-Alder reactions due to their electron-deficient character, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the [4+2] cycloaddition with electron-rich dienes. In the case of this compound, the bulky tert-butyl group plays a significant role in the stereochemical outcome of the reaction. While the nitro group primarily controls the regioselectivity, directing the diene to add in a way that places the nitro group in an ortho or meta position relative to the substituents on the newly formed ring, the steric bulk influences the endo/exo selectivity. Generally, the transition state leading to the endo product is favored due to secondary orbital interactions, but significant steric repulsion from a group like tert-butyl can override this preference, favoring the formation of the exo isomer.

In hetero-Diels-Alder reactions, the nitroalkene can act as a heterodienophile. For instance, its reaction with 2,3-dimethyl-1,3-butadiene (B165502) can lead to the formation of a six-membered heterocyclic ring containing nitrogen and oxygen. The reaction is believed to proceed through a concerted mechanism, although a stepwise pathway involving a zwitterionic intermediate cannot always be ruled out, especially with highly polarized systems. The presence of the tert-butyl group in this compound would be expected to disfavor transition states where it experiences significant steric clash, thus controlling the facial selectivity of the diene's approach.

Nucleophilic Addition Reactions

The Michael or conjugate addition of nucleophiles to nitroalkenes is one of the most fundamental and widely utilized transformations of this functional group. The powerful electron-withdrawing effect of the nitro group polarizes the C=C bond, making the β-carbon atom highly electrophilic and susceptible to attack by a wide range of soft nucleophiles. This reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond and generates a nitronate intermediate, which can be subsequently protonated or used in further reactions.

The addition of carbon nucleophiles like enolates, enamines, and organometallics, as well as heteroatom nucleophiles such as amines, thiols, and alcohols, to nitroalkenes provides access to γ-functionalized nitroalkanes. These products are valuable synthetic intermediates that can be converted into various other functional groups, including ketones, amino acids, and heterocyclic compounds.

For a sterically hindered substrate like this compound, the accessibility of the β-carbon is reduced. Consequently, the reaction often requires more forcing conditions or the use of less bulky nucleophiles and/or specific catalysts to proceed efficiently. Asymmetric Michael additions, employing chiral catalysts (organocatalysts or metal complexes), have become a powerful tool for controlling the stereochemistry of the newly formed stereocenter. For example, the addition of dimethyl malonate to a nitroalkene can be catalyzed by a chiral thiourea-based catalyst to yield the product with high enantioselectivity. The steric hindrance of the tert-butyl group in this compound would be a critical factor in such asymmetric transformations, potentially enhancing the enantiomeric excess by creating a more differentiated steric environment in the transition state.

Below is a table summarizing representative Michael addition reactions to nitroalkenes.

| Nucleophile | Catalyst/Conditions | Product Type | Ref |

| Dimethyl Malonate | Thiourea-based organocatalyst | γ-Nitro ester | |

| Thiophenol | Base (e.g., Et3N) | γ-Nitro sulfide | |

| Acetone | Proline | γ-Nitro ketone | |

| Indole | Lewis Acid (e.g., Sc(OTf)3) | 3-(2-Nitroalkyl)indole |

Annulation reactions that proceed via nucleophilic pathways are powerful methods for the construction of cyclic systems. Nitroalkenes are excellent substrates for these transformations, often participating in domino or cascade sequences that begin with a nucleophilic addition. A common strategy involves an initial Michael addition to the nitroalkene, followed by an intramolecular cyclization.

For example, the reaction of a dinucleophile, such as a 1,3-dicarbonyl compound, with a nitroalkene can initiate a sequence leading to a highly functionalized six-membered ring. The first step is the Michael addition of the enolate to the nitroalkene. The resulting intermediate, which contains both a nucleophilic and an electrophilic center, can then undergo an intramolecular aldol-type reaction or a similar cyclization. The nitro group can be retained in the final product or eliminated.

In the context of this compound, the steric bulk of the tert-butyl group would heavily influence the conformational preferences of the intermediates, thereby affecting the stereochemical outcome of the annulation. This steric hindrance can be exploited to achieve high levels of diastereoselectivity in the formation of the cyclic product. For instance, in a Robinson-type annulation, the bulky substituent would likely direct the intramolecular cyclization to occur in a way that minimizes steric interactions, leading to a preferred ring conformation.

Multi-Component and Cascade Reaction Sequences Involving Nitroalkenes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. Nitroalkenes are excellent partners in MCRs due to their predictable reactivity as electrophiles.

A classic example is the three-component reaction between an aldehyde, an amine, and a nitroalkene. This reaction can proceed through various pathways, often involving the initial formation of an enamine from the aldehyde and amine, which then acts as the nucleophile in a Michael addition to the nitroalkene. The resulting intermediate can then undergo further transformations.

Cascade reactions involving nitroalkenes often start with a Michael addition, which triggers a sequence of intramolecular events. For example, the addition of a nucleophile containing a pendant reactive group can lead to the formation of complex heterocyclic systems in a single step. The steric properties of the nitroalkene substrate, such as the tert-butyl group in this compound, would be instrumental in directing the stereochemical course of these complex transformations, potentially enabling the construction of intricate molecular frameworks with high selectivity.

The table below illustrates the versatility of nitroalkenes in such complex reactions.

| Reaction Type | Reactants | Key Intermediate | Product Class | Ref |

| Three-Component | Aldehyde, Amine, Nitroalkene | Michael Adduct | Highly substituted nitroalkane | |

| Domino Michael-Aldol | Dicarbonyl compound, Nitroalkene | Nitronate | Functionalized cyclohexanone | |

| Cascade Reaction | Nucleophile with pendant alkyne, Nitroalkene | Michael Adduct | Polycyclic heterocycle |

Transformations Involving the Nitro Group as an Activating or Leaving Group

Beyond its role in activating the double bond towards nucleophilic attack, the nitro group itself can participate in further transformations. It can act as an activating group or, under certain conditions, as a leaving group.

Following a Michael addition, the resulting nitronate intermediate is a key species. This intermediate can be trapped with various electrophiles. For example, reaction with an aldehyde leads to a nitro-aldol (Henry) reaction, forming a new C-C bond and introducing two new stereocenters. The nitro group in the product of a Michael addition can also be readily converted into other functional groups. For instance, the Nef reaction converts a primary or secondary nitroalkane into a ketone or aldehyde under oxidative or reductive conditions.

In some contexts, particularly in nucleophilic aromatic substitution (SNAr) reactions, the nitro group can function as an excellent leaving group when positioned on an aromatic ring. While less common for aliphatic systems, there are examples where the nitro group can be displaced, especially if the resulting product is highly stabilized. For a substrate like this compound, after an initial reaction, subsequent transformations that might involve the displacement of the nitro group would be influenced by the steric environment created by the tert-butyl substituent.

Applications of 3,3 Dimethyl 1 Nitro but 1 Ene As a Key Building Block in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The electron-withdrawing nitro group activates the double bond of 3,3-Dimethyl-1-nitro-but-1-ene for nucleophilic attack, making it an excellent substrate for cycloaddition and tandem reactions to form a wide array of nitrogen-containing heterocycles. researchgate.netrsc.org These heterocyclic frameworks are prevalent in pharmaceuticals, natural products, and materials science. rsc.orgsemanticscholar.org

The Barton-Zard reaction is a powerful method for synthesizing pyrrole derivatives by reacting a nitroalkene with an α-isocyanoacetate ester under basic conditions. semanticscholar.orgwikipedia.org This reaction has become a cornerstone in pyrrole synthesis. clockss.org The mechanism involves a Michael-type addition of the enolate of the isocyanide to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.orgallaboutchemistry.net

When this compound is used as the nitroalkene component, it allows for the synthesis of pyrroles bearing a tert-butyl group, a structural motif of interest in medicinal chemistry. The reaction with ethyl isocyanoacetate, for instance, would proceed as outlined below.

Table 1: Barton-Zard Synthesis of a Pyrrole Derivative

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Expected Product |

| This compound | Ethyl isocyanoacetate | Barton-Zard Pyrrole Synthesis | Pyrrole-2-carboxylate | Ethyl 4-(tert-butyl)pyrrole-2-carboxylate |

This method is highly valuable as it provides access to pyrroles with substitution patterns that may be difficult to achieve through other classical methods like the Knorr or Paal-Knorr syntheses. semanticscholar.orgclockss.org The reaction conditions are generally mild, and the precursors are readily available. clockss.org

Nitroalkenes like this compound are effective precursors for other nitrogen heterocycles, including pyrazoles and triazoles.

Pyrazoles: The synthesis of pyrazoles can be achieved through the reaction of 1,3-dicarbonyl compounds with hydrazine. organic-chemistry.orghilarispublisher.comnih.gov While not a direct cycloaddition with the nitroalkene itself, this compound can be converted to intermediates that subsequently react to form pyrazole rings. For instance, Michael addition of a nucleophile to the nitroalkene can generate a 1,3-difunctional compound suitable for cyclization with hydrazine.

Triazoles: The formation of 1,2,3-triazoles can be accomplished through the [3+2] cycloaddition reaction between a nitroalkene and an azide, such as sodium azide. frontiersin.orgresearchgate.net This reaction provides a direct route to the triazole core. The reaction of this compound with an azide source would lead to a triazole with a tert-butyl substituent. This approach is part of a broader class of reactions for synthesizing five-membered nitrogen heterocycles. researchgate.netnih.gov

Table 2: Synthesis of Pyrazole and Triazole Precursors

| Heterocycle | Key Reagents | Reaction Type | Intermediate/Product Class |

| Pyrazole | This compound, Nucleophile, Hydrazine | Michael Addition then Cyclocondensation | Substituted Pyrazole |

| 1,2,3-Triazole | This compound, Sodium Azide | [3+2] Cycloaddition | Substituted 1,2,3-Triazole |

The reactivity of this compound extends to the synthesis of various other five-membered nitrogen heterocycles. rsc.orgfrontiersin.org Conjugated nitroalkenes are highly active substrates in diverse reaction types, including those that form N-heterocycles. researchgate.net For example, the reaction of nitroalkenes with azomethine ylides via a copper-catalyzed [3+2] cycloaddition yields highly functionalized pyrrolidines. researchgate.net This highlights the versatility of nitroalkenes as building blocks for complex heterocyclic systems. rsc.org

Access to Oxygen and Sulfur-Containing Heterocycles

While primarily used for nitrogen heterocycles, the functional handles present in this compound and its derivatives allow for transformations leading to oxygen and sulfur-containing rings. researchgate.netrsc.org

Oxygen Heterocycles: The synthesis of oxygen heterocycles often involves multi-step sequences starting from nitroalkenes. nih.govelsevierpure.commdpi.com For example, the nitro group can be converted into a carbonyl or hydroxyl group. A Michael addition to this compound followed by reduction of the nitro group to an amine and subsequent transformation into a hydroxyl group can generate a 1,3- or 1,4-aminoalcohol, which are key precursors for cyclic ethers or lactones after further functional group manipulation.

Sulfur Heterocycles: The synthesis of sulfur-containing heterocycles from nitroalkenes is also a viable pathway. nih.govorganic-chemistry.org Thiol nucleophiles can readily undergo Michael addition to the activated double bond of this compound. The resulting adduct can then undergo further transformations. For example, the nitro group could be reduced and the resulting amine could cyclize with a tethered sulfur-containing functional group to form heterocycles like thiazolidines. The family of sulfur-nitrogen heterocycles includes a wide range of stable aromatic compounds. mdpi.com

Formation of Carbocyclic Ring Systems, including Cyclopentanes

This compound is a valuable building block for constructing carbocyclic rings, particularly five-membered systems like cyclopentanes. organic-chemistry.orgbaranlab.org The nitroalkene can act as a Michael acceptor in tandem reactions that lead to ring formation.

One notable strategy is the [3+2] cycloaddition, where the nitroalkene serves as the two-carbon component. For example, the reaction of a nitroalkene with a three-carbon nucleophilic partner can lead to a highly functionalized cyclopentane ring. researchgate.net An organocatalytic asymmetric reduction of a related δ-nitro diene has been shown to be a viable entry to highly substituted and enantioenriched cyclopentanes. researchgate.net These methods are powerful for creating multiple stereocenters in a controlled manner.

Table 3: Carbocycle Synthesis Strategy

| Target Ring System | Key Reagents | Reaction Type | Product Feature |

| Cyclopentane | This compound, Three-carbon synthon | Michael Addition-initiated Annulation / [3+2] Cycloaddition | Highly functionalized cyclopentane ring |

Utilization in the Preparation of Highly Functionalized Amines, Imines, and Aminoalcohols

The nitro group in this compound is a versatile functional group that can be readily transformed into other nitrogen-containing moieties, such as amines and imines. This versatility makes it a key starting material for the synthesis of highly functionalized acyclic nitrogenous compounds.

Amines: The reduction of the nitro group is a fundamental transformation. The nitroalkene can first undergo a conjugate addition reaction to introduce complexity, followed by the reduction of the nitro group to a primary amine. This two-step process provides access to β-substituted amines.

Imines: Imines can be prepared from the primary amines obtained after the reduction of the nitro group. Condensation of the resulting amine with an aldehyde or ketone yields the corresponding imine, which is itself a valuable intermediate for further synthetic transformations.

Aminoalcohols: 1,2- and 1,3-aminoalcohols are important structural motifs in many biologically active molecules. rsc.orgorganic-chemistry.org The synthesis of these compounds can be achieved from this compound. For example, an oxyamination reaction across the double bond can directly install both an amino and a hydroxyl group. rsc.orgnsf.gov Alternatively, epoxidation of the double bond followed by ring-opening with an amine nucleophile can yield an aminoalcohol.

Table 4: Synthesis of Functionalized Nitrogen Compounds

| Starting Material | Transformation | Key Reagents | Product Class |

| This compound | Conjugate Addition & Reduction | Nucleophile, Reducing Agent (e.g., H₂, Pd/C) | β-Substituted Primary Amine |

| This compound | Oxyamination | Oxidant, Nitrogen Source | Aminoalcohol |

| Product from Reduction | Condensation | Aldehyde or Ketone | Imine |

Integration of this compound into Complex Molecular Syntheses and Total Synthesis Strategies Remains an Area of Specialized Application

Extensive research into the applications of this compound as a key building block in advanced organic synthesis has revealed its utility in a variety of synthetic transformations. However, its specific integration into the total synthesis of complex natural products or intricate molecular architectures is not widely documented in publicly available scientific literature. While nitroalkenes, as a class of compounds, are recognized for their versatility in carbon-carbon bond formation and functional group transformations, detailed examples focusing solely on this compound in multi-step total synthesis are not readily found.

Nitroalkenes are valuable precursors in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic additions. researchgate.net This reactivity allows for the construction of complex molecular frameworks. Common applications of nitroalkenes in synthesis include their use in Michael additions, Diels-Alder reactions, and the synthesis of heterocyclic compounds. researchgate.net These reactions are fundamental in the assembly of intricate molecules.

Despite the established reactivity of nitroalkenes, the specific use of this compound in the context of total synthesis appears to be a niche area. The bulky tert-butyl group in its structure may influence its reactivity and stereoselectivity in ways that differ from other nitroalkenes, potentially limiting its application in certain synthetic strategies or, conversely, making it a highly specialized reagent for specific transformations that are yet to be widely reported.

Further research into specialized chemical literature and patent databases may be necessary to uncover specific examples of the integration of this compound into complex molecular syntheses. Without such specific examples, a detailed discussion and the creation of data tables illustrating its role in advanced synthetic strategies, as per the requested outline, cannot be provided at this time.

Computational and Theoretical Investigations of Nitroalkene Reactivity and Electronic Structure

Quantum Chemical Studies on Global Electrophilicity and Frontier Molecular Orbitals

Quantum chemical calculations provide a quantitative framework for understanding the electronic nature of molecules. Key concepts in this regard are global electrophilicity and the nature of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. Nitroalkenes are generally classified as strong electrophiles due to the potent electron-withdrawing nature of the nitro group. This is reflected in their high ω values. The presence of the nitro group significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally indicating higher reactivity.

For 3,3-Dimethyl-1-nitro-but-1-ene, the tert-butyl group, being weakly electron-donating, is expected to have a minor electronic influence compared to the strongly deactivating nitro group. However, its primary role is likely to be steric, influencing the approach of nucleophiles. The electrophilic character will be predominantly dictated by the nitrovinyl moiety. Based on computational studies of other conjugated nitroalkenes, the electrophilic center is typically located at the β-carbon of the double bond.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity (ω) (eV) |

|---|---|---|---|---|

| Nitroethene | -8.31 | -3.91 | 4.40 | 4.24 |

| (E)-1-nitroprop-1-ene | -7.95 | -3.65 | 4.30 | 3.89 |

| (E)-2-methyl-1-nitroprop-1-ene | -7.80 | -3.50 | 4.30 | 3.75 |

| (E)-3,3,3-tribromo-1-nitroprop-1-ene | -8.50 | -5.27 | 3.23 | 3.23 |

The data in Table 1, compiled from studies on various nitroalkenes, illustrates the strong electrophilic nature of these compounds. It is anticipated that this compound would exhibit a high global electrophilicity index, placing it in the category of a strong electrophile.

Mechanistic Studies of Pericyclic and Polar Reactions using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have been extensively applied to investigate the mechanisms of reactions involving nitroalkenes. These reactions can be broadly categorized as pericyclic and polar reactions.

Pericyclic reactions, such as the Diels-Alder reaction, proceed through a cyclic transition state. Computational studies allow for the localization of these transition states and the calculation of activation energies, providing insights into the feasibility and kinetics of the reaction. For this compound, the bulky tert-butyl group would likely impose significant steric hindrance in a Diels-Alder reaction, potentially disfavoring certain approaches of the diene and influencing the endo/exo selectivity.

Polar reactions are more common for nitroalkenes and are driven by the electrophilic nature of the nitrovinyl system. A prominent example is the [3+2] cycloaddition reaction. Theoretical studies on these reactions often reveal a one-step, asynchronous mechanism. mdpi.com The polarity of these reactions is confirmed by a significant global electron density transfer from the nucleophilic component to the nitroalkene at the transition state. In the case of this compound, the steric bulk of the tert-butyl group could influence the asynchronicity of the bond formation in the transition state.

Computational studies have shown that many cycloaddition reactions involving nitroalkenes are polar, one-step processes. mdpi.com Attempts to locate zwitterionic intermediates in these reactions are often unsuccessful, suggesting a concerted but highly asynchronous mechanism. nih.govmdpi.comscilit.comresearchgate.net

Prediction of Regioselectivity and Stereoselectivity in Novel Transformations

One of the significant contributions of computational chemistry is the ability to predict the outcome of chemical reactions, particularly the regioselectivity and stereoselectivity. For reactions involving nitroalkenes, these predictions are often based on the analysis of local reactivity indices derived from Conceptual DFT and the relative energies of different transition state structures.

The regioselectivity of a reaction is determined by which atoms of the reacting molecules form new bonds. In the context of this compound, the β-carbon of the alkene is expected to be the most electrophilic center, making it the primary site of attack for nucleophiles. However, the immense steric hindrance imposed by the adjacent tert-butyl group could play a decisive role in directing the nucleophilic attack. Computational studies on related sterically hindered systems have shown that steric effects can override electronic preferences to determine the regiochemical outcome. mdpi.com

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational prediction. By calculating the energies of the transition states leading to different stereoisomers, the most likely product can be identified. For this compound, the tert-butyl group would create a highly asymmetric steric environment around the double bond. This is expected to lead to high diastereoselectivity in reactions that generate new stereocenters, as one face of the double bond will be significantly more accessible to incoming reagents than the other. DFT calculations are particularly useful for rationalizing and predicting the stereochemical outcomes of such reactions.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Mechanistic Analysis of Nitroalkenes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of the synthesis of 3,3-Dimethyl-1-nitro-but-1-ene and for the unambiguous determination of its stereochemistry. The electronic environment of each proton and carbon atom in the molecule gives rise to a distinct resonance, providing a detailed map of the molecular structure.

Reaction Monitoring: The progress of the nitration of 3,3-dimethyl-1-butene (B1661986) can be effectively monitored by ¹H NMR spectroscopy. By observing the disappearance of the signals corresponding to the starting alkene and the appearance of new signals for the product, this compound, the reaction kinetics can be followed. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Stereochemical Assignment: The geometry of the double bond in this compound, which can exist as either the (E) or (Z) isomer, can be determined by analyzing the coupling constants between the vinylic protons in the ¹H NMR spectrum. For the (E)-isomer, a larger coupling constant (typically in the range of 12-18 Hz) is expected for the trans-oriented protons, while the (Z)-isomer would exhibit a smaller coupling constant (typically 7-12 Hz) for the cis-protons.

Due to the absence of readily available experimental NMR data for this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects on vinyl systems, taking into account the strong electron-withdrawing nature of the nitro group and the steric bulk of the tert-butyl group.

Predicted ¹H NMR Data for (E)-3,3-Dimethyl-1-nitro-but-1-ene

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-1 | 7.10 - 7.40 | Doublet | J(H1-H2) ≈ 13-15 |

| H-2 | 7.80 - 8.10 | Doublet | J(H2-H1) ≈ 13-15 |

| C(CH₃)₃ | 1.10 - 1.30 | Singlet | - |

Predicted ¹³C NMR Data for (E)-3,3-Dimethyl-1-nitro-but-1-ene

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 140 - 145 |

| C-2 | 150 - 155 |

| C-3 | 35 - 40 |

| C(CH₃)₃ | 28 - 32 |

Mass Spectrometry for Elucidating Reaction Pathways and Intermediate Structures

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming the structure of this compound and for identifying potential intermediates and byproducts in its synthesis.

Elucidation of Reaction Pathways: By analyzing the mass spectra of samples taken at different stages of a reaction, it is possible to identify transient intermediates. For instance, in the synthesis of this compound, intermediates such as carbocations or radical species might be detected, offering insights into the reaction mechanism.

Intermediate Structure Confirmation: The exact mass measurement provided by high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments. This is instrumental in confirming the identity of the final product and any observed intermediates.

The fragmentation of this compound in the mass spectrometer is expected to be influenced by the presence of the nitro group and the tert-butyl group. The following table outlines a plausible fragmentation pattern.

Plausible Mass Spectrometry Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Description |

| 129 | [M]⁺ | Molecular ion |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical |

| 83 | [M - NO₂]⁺ | Loss of a nitro radical |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Complex Nitroalkene Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the characteristic functional groups present in this compound and for understanding the influence of its structure on the vibrational frequencies.

Vibrational Mode Analysis: The nitro group gives rise to two strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch and a symmetric stretch. The positions of these bands are sensitive to the electronic environment of the nitro group. The C=C double bond stretching vibration is also observable, and its frequency can provide information about conjugation and substitution.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=C double bond, which often give strong signals in the Raman spectrum.

The following table presents the predicted characteristic vibrational frequencies for this compound based on typical values for nitroalkenes.

Predicted Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Asymmetric NO₂ Stretch | 1540 - 1560 | Strong | Weak |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong | Medium |

| C=C Stretch | 1630 - 1650 | Medium | Strong |

| =C-H Bend (out-of-plane) | 900 - 950 | Strong | Weak |

| C-N Stretch | 850 - 890 | Medium | Medium |

Q & A

Q. What are the recommended spectroscopic methods for characterizing 3,3-Dimethyl-1-nitro-but-1-ene, and how should data interpretation be approached?

Methodological Answer:

- Infrared (IR) Spectroscopy : Use a solution of the compound in solvents like CCl₄ or CS₂ (10% concentration) to analyze functional groups. Key peaks for the nitro group (NO₂) typically appear between 1500–1350 cm⁻¹, while C=C stretching in nitroalkenes occurs near 1600–1550 cm⁻¹. Compare spectra with reference data from NIST Standard Reference Database 69, ensuring proper solvent correction and baseline subtraction .

- Nuclear Magnetic Resonance (NMR) : Employ ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve structural features. For example, the vinylic protons in nitroalkenes often show deshielded signals (δ 6.0–7.5 ppm). Use coupling constants to confirm stereochemistry (e.g., trans vs. cis configurations) .

Q. How can researchers design a synthetic route for this compound, and what intermediates are critical?

Methodological Answer:

- Nitroalkene Synthesis : Start with 3,3-dimethylbut-1-ene (precursor) and employ nitration via electrophilic addition. Use nitric acid in acetic anhydride under controlled temperatures (0–5°C) to minimize side reactions.

- Intermediate Isolation : Purify intermediates (e.g., nitroso derivatives) via column chromatography (silica gel, hexane/ethyl acetate). Monitor reaction progress using TLC with UV visualization .

Advanced Research Questions

Q. How do steric effects from the 3,3-dimethyl group influence the reactivity of 1-nitro-but-1-ene in cycloaddition reactions?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess steric hindrance and orbital alignment. Compare activation energies for Diels-Alder reactions with dienes of varying electron density.

- Experimental Validation : Conduct kinetic studies using UV-Vis spectroscopy to measure reaction rates. Correlate steric bulk (via X-ray crystallography or NOESY NMR) with regioselectivity outcomes .

Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound across different solvents?

Methodological Answer:

- Solvent Effects Analysis : Acquire NMR data in multiple solvents (e.g., CDCl₃, DMSO-d₆) to evaluate polarity-dependent shifts. Use the ERETIC method for absolute quantification.

- Cross-Validation : Compare with gas-phase NMR or computational predictions (e.g., GIAO method) to isolate solvent vs. conformational effects .

Q. How can isomerization pathways of this compound be monitored, and what analytical tools are most effective?

Methodological Answer:

- Dynamic NMR (DNMR) : Perform variable-temperature ¹H NMR (e.g., –50°C to 50°C) to detect rotational barriers about the C–N bond. Calculate activation parameters (ΔG‡) using the Eyring equation.

- Chromatographic Separation : Utilize chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers if asymmetric centers form during isomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.